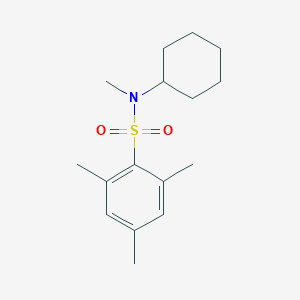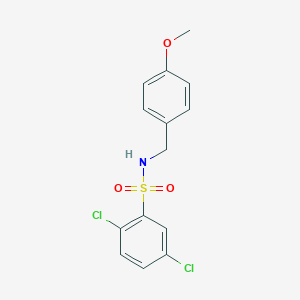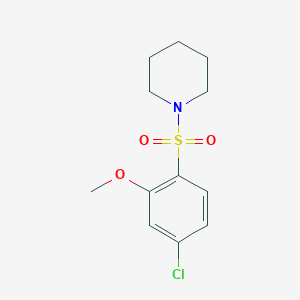
ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the phenothiazine family of compounds, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been shown to protect against neuronal damage in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate in lab experiments is its versatility. It has been shown to have a wide range of pharmacological properties, making it useful for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is potential for this compound to be used as a fluorescent probe for imaging studies, which could have applications in both basic research and clinical settings.
Métodos De Síntesis
The synthesis of ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate involves the reaction of 3-morpholin-4-ylpropanoic acid with phenothiazine-3-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to form the final product. This method has been optimized to provide high yields and purity of the compound.
Aplicaciones Científicas De Investigación
Ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. It has also been investigated for its potential use as a fluorescent probe for imaging studies.
Propiedades
Nombre del producto |
ethyl 10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-3-ylcarbamate |
|---|---|
Fórmula molecular |
C22H25N3O4S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-3-yl]carbamate |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-18-20(15-16)30-19-6-4-3-5-17(19)25(18)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) |
Clave InChI |
DVVNCBFMAAKHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4 |
SMILES canónico |
CCOC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)C(=O)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)

![1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
![1-[(4-Ethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B226433.png)

